![molecular formula C22H24FN5O B2493459 1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine CAS No. 1396855-53-0](/img/structure/B2493459.png)
1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that have garnered interest for their potential in various biochemical and pharmacological applications. While the specific compound "1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine" is not directly mentioned in available literature, related structures have been explored for their biological activity and chemical properties, providing a foundational understanding of their significance.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through acetylation, alkylation, and cyclization steps. For example, the synthesis of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, a compound with a somewhat similar structure, highlights the complexity and precision required in synthesizing such molecules (Westaway et al., 2009).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various functional groups that impart distinct chemical properties. X-ray diffraction studies, such as those conducted on related compounds, provide insight into the crystal structure and molecular conformation, revealing the spatial arrangement of atoms and the presence of intermolecular interactions (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Synthesis and Chemical Structure
- Piperazine derivatives, including those with fluorophenyl components, have been explored for their potential as calcium channel blockers, exhibiting vasodilating effects and antihistamine activity. The synthesis of such compounds often involves complex reactions like Wittig reactions and metal-catalyzed aminations (Shakhmaev et al., 2016).
Biological and Pharmacological Activities
- Antitumor Activity :
- Some derivatives, including those incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group, have shown significant inhibitory activity against tumor cells, highlighting their potential in cancer research (Ding et al., 2016).
- Antimicrobial Activity :
- Compounds containing the 1-arylpiperazine structure demonstrated notable antimicrobial activities, suggesting their applicability in addressing bacterial infections (Demirbaş et al., 2010).
- Motilin Receptor Agonist :
- Certain derivatives have been identified as motilin receptor agonists, influencing gastrointestinal motility, which can be crucial in the treatment of related disorders (Westaway et al., 2009).
Other Potential Applications
- Herbicidal and Plant Growth Activities :
- Piperazine derivatives have also been evaluated for use as herbicides and plant growth regulators, with certain structures showing promising results in this domain (Stoilkova et al., 2014).
- Neurological Applications :
- Some compounds have been assessed for their neuroprotective effects and potential anti-ischemic activity, suggesting their relevance in neuropharmacology (Zhong et al., 2018).
properties
IUPAC Name |
2-(3-fluorophenyl)-1-[4-[[3-(2-methylphenyl)triazol-4-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c1-17-5-2-3-8-21(17)28-20(15-24-25-28)16-26-9-11-27(12-10-26)22(29)14-18-6-4-7-19(23)13-18/h2-8,13,15H,9-12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKRGQXGSHHKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=N2)CN3CCN(CC3)C(=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

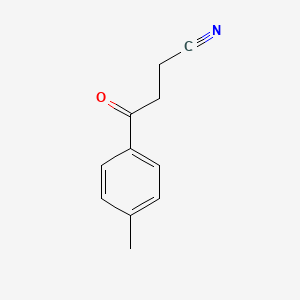
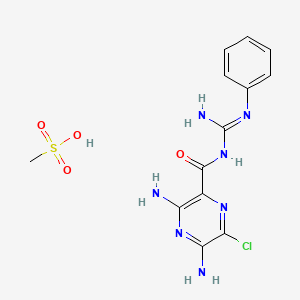
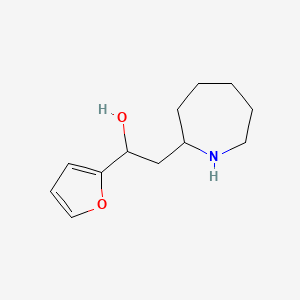

![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)
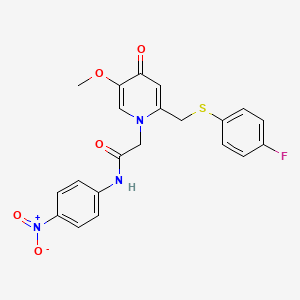
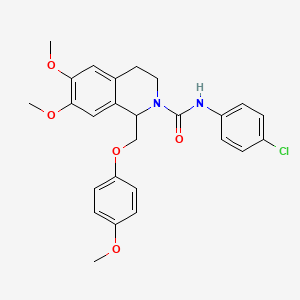




![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)
![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)
![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)